molecular formula C16H20Cl3NO10 B3039976 O-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl) trichloroacetimidate CAS No. 142831-80-9

O-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl) trichloroacetimidate

Cat. No. B3039976
CAS RN: 142831-80-9
M. Wt: 492.7 g/mol
InChI Key: IBUZGVQIKARDAF-RQICVUQASA-N
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Description

“O-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl) trichloroacetimidate” is a synthetic compound with the molecular formula C16H20Cl3NO10 . It is also known as 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl Trichloroacetimidate (TAT) . This versatile reagent offers a wide range of applications for synthesizing compounds like glycosides, glycosidic ethers, and glycosyl halides .


Synthesis Analysis

The synthesis of “O-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl) trichloroacetimidate” involves a three-step sequence including acetylation, activation as the glycosyl bromide, and stereospecific displacement with azide anion . Another method involves condensation of 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranose with pentachlorophenyl esters of N-protected amino acids in the presence of imidazole .


Molecular Structure Analysis

The glucopyranosyl ring appears in a regular 4C1 chair conformation with all the substituents in equatorial positions, except for the anomeric azide group, which adopts an axial orientation . The compounds are characterized by a compact structure with spatial proximity of the two pyranosyl rings .


Chemical Reactions Analysis

“O-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl) trichloroacetimidate” is used in a wide range of applications for synthesizing compounds like glycosides, glycosidic ethers, and glycosyl halides . It is also used in the formation of diastereomers .


Physical And Chemical Properties Analysis

The molecular weight of “O-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl) trichloroacetimidate” is 492.7 g/mol . The IUPAC name is [(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate .

Mechanism of Action

properties

IUPAC Name

[(2R,3R,4S,5R)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20Cl3NO10/c1-6(21)25-5-10-11(26-7(2)22)12(27-8(3)23)13(28-9(4)24)14(29-10)30-15(20)16(17,18)19/h10-14,20H,5H2,1-4H3/t10-,11-,12+,13-,14?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUZGVQIKARDAF-RQICVUQASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl3NO10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl) trichloroacetimidate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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